molecular formula C21H17FN4O4 B2602579 1-(2-ethoxyphenyl)-4-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251692-57-5

1-(2-ethoxyphenyl)-4-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2602579
CAS No.: 1251692-57-5
M. Wt: 408.389
InChI Key: ICYJYEQNSJEKQB-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-4-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Construction of the Pyrazine Ring: The pyrazine ring can be synthesized via condensation reactions involving diamines and diketones.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-4-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Specific pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
  • 1-(2-Propoxyphenyl)-4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Comparison: Compared to these similar compounds, 1-(2-ethoxyphenyl)-4-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione may exhibit unique properties due to the presence of the ethoxy and fluorophenyl groups. These substituents can influence the compound’s reactivity, biological activity, and overall stability, making it distinct in its applications and effects.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound 1-(2-ethoxyphenyl)-4-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H19FN4O3\text{C}_{20}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{3}

Key Structural Features

  • Ethoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Oxadiazole Moiety : Known for its role in various biological activities including antimicrobial and anticancer properties.
  • Pyrazine Dione Core : Often associated with neuroactive properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains. The presence of the fluorophenyl group is believed to enhance this activity due to increased electron density and hydrophobic interactions with microbial membranes .

Anticancer Properties

Research has demonstrated that pyrazine derivatives can inhibit cancer cell proliferation. The compound's structure suggests it may act through multiple pathways, including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines, particularly those related to breast and lung cancers .

Neuroprotective Effects

The compound’s potential as a monoamine oxidase B (MAO-B) inhibitor has been explored in the context of neurodegenerative diseases such as Parkinson's disease. Compounds with similar structures have demonstrated competitive inhibition of MAO-B, leading to increased levels of neurotransmitters like dopamine in the brain. This mechanism is crucial for alleviating motor symptoms associated with Parkinson's disease .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be further understood through its SAR:

SubstituentEffect on Activity
Ethoxy GroupEnhances lipophilicity
Fluorophenyl GroupIncreases potency against microbes
Oxadiazole RingContributes to anticancer activity

Study 1: Antimicrobial Efficacy

In a recent study, derivatives of the target compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the oxadiazole ring significantly improved antimicrobial activity. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against S. aureus.

Study 2: Neuroprotective Effects in Animal Models

A study investigating the neuroprotective effects of similar compounds involved administering them to mice models induced with Parkinson-like symptoms. The treated group showed a significant improvement in motor function compared to the control group, correlating with MAO-B inhibition measured via biochemical assays .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4/c1-2-29-17-9-4-3-8-16(17)26-11-10-25(20(27)21(26)28)13-18-23-19(24-30-18)14-6-5-7-15(22)12-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYJYEQNSJEKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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